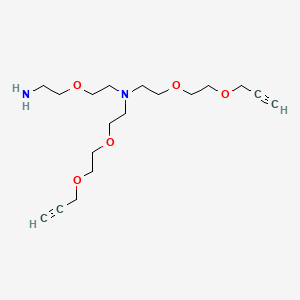

N-(Amino-peg1)-n-bis(peg2-propargyl)

Overview

Description

“N-(Amino-peg1)-n-bis(peg2-propargyl)” is a type of PEG (Polyethylene Glycol) derivative. PEG chains enhance hydrophilicity and stabilize the characteristics of the PEGylated part . It’s important to note that this product is for research purposes only .

Synthesis Analysis

The synthesis of “N-(Amino-peg1)-n-bis(peg2-propargyl)” involves the use of PEG linkers. These linkers are crucial in the application of PROTAC (Proteolysis Targeting Chimera), a technology that induces targeted protein degradation through the ubiquitin-proteasome system .Scientific Research Applications

Peptide Synthesis Support : A PEG-based resin, related to N-(Amino-peg1)-n-bis(peg2-propargyl), facilitated the synthesis of large peptide segments, enabling the creation of functional and reversible peptide conjugates (Boll et al., 2014).

Solid-Phase Enzymatic Library Assays : Permeable resins with long PEG chains have been used in solid-phase enzyme library assays for the synthesis and screening of peptide libraries, contributing to the identification of peptide substrates for specific enzymes (Renil et al., 1998).

DNA Oligonucleotide Microarrays : Surfaces grafted with high-density PEG, similar to N-(Amino-peg1)-n-bis(peg2-propargyl), have been used as substrates in DNA oligonucleotide microarrays, improving hybridization yield and reducing nonspecific DNA adsorption (Schlapak et al., 2006).

Drug and Gene Delivery Systems : pH responsive polypeptides, including PEG-based copolymers, have been synthesized for potential use in systemic drug and gene delivery, demonstrating tunable interactions and responsive behaviors (Engler et al., 2011).

Synthesis of Biodegradable Ionic Liquids : PEG-bonded amino-acid-based ionic liquids have been created for catalyzing the synthesis of complex organic compounds, showing potential for DNA binding and anticancer applications (Kordnezhadian et al., 2020).

PEGylation of Proteins : PEGylation techniques using bis-alkylation and PEG reagents have been applied to proteins and enzymes, enhancing their therapeutic efficacy without compromising biological activity (Brocchini et al., 2008).

Biocompatible Micelles for Drug Delivery : α-Amino acid-based biodegradable poly(disulfide urethane)s, as well as PEG-AAPU(SS)-PEG triblock copolymer micelles, have been developed for triggered intracellular drug release, demonstrating effectiveness in cancer cell growth inhibition (Lu et al., 2015).

properties

IUPAC Name |

2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O5/c1-3-9-21-15-17-24-13-7-20(6-12-23-11-5-19)8-14-25-18-16-22-10-4-2/h1-2H,5-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAWUUXMBMFKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCN(CCOCCN)CCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide](/img/structure/B609345.png)

![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)

![2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione](/img/structure/B609347.png)

methanone](/img/structure/B609350.png)